molecular formula C8H10BFO3S B12615025 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid CAS No. 958454-11-0

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid

Cat. No.: B12615025
CAS No.: 958454-11-0
M. Wt: 216.04 g/mol
InChI Key: JODGQMNUDNXWOR-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methylthiomethoxy group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, 3-fluoro-2-iodophenol.

    Methylthiomethoxy Substitution: The 3-fluoro-2-iodophenol undergoes a substitution reaction with methylthiomethyl chloride in the presence of a base such as potassium carbonate to form 3-fluoro-2-(methylthiomethoxy)iodobenzene.

    Borylation: The final step involves the borylation of 3-fluoro-2-(methylthiomethoxy)iodobenzene using a palladium-catalyzed reaction with bis(pinacolato)diboron to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluoro and methylthiomethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 3-Fluoro-2-(methylthiomethoxy)phenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers the aryl or vinyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methylthio)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-Methoxy-2-(trifluoromethyl)phenylboronic acid

Uniqueness

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid is unique due to the presence of both a fluoro group and a methylthiomethoxy group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations.

Properties

CAS No.

958454-11-0

Molecular Formula

C8H10BFO3S

Molecular Weight

216.04 g/mol

IUPAC Name

[3-fluoro-2-(methylsulfanylmethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H10BFO3S/c1-14-5-13-8-6(9(11)12)3-2-4-7(8)10/h2-4,11-12H,5H2,1H3

InChI Key

JODGQMNUDNXWOR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)F)OCSC)(O)O

Origin of Product

United States

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